molecular formula C16H19NO6 B14155135 (R)-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate

(R)-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B14155135
M. Wt: 321.32 g/mol
InChI Key: GVGRBXONPMYDEB-UHFFFAOYSA-N
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Description

®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that combines a naphthalene derivative with a dihydroxysuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps. One common approach is to start with naphthalene and introduce the ethanamine group through a series of reactions, such as nitration, reduction, and amination. The dihydroxysuccinate moiety can be introduced via esterification or amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Key factors include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with different substituents.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating its biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Naphthalen-1-yl)ethanamine: Lacks the dihydroxysuccinate moiety, resulting in different chemical and biological properties.

    (S)-1-(Naphthalen-1-yl)ethanamine (2R,3R)-2,3-dihydroxysuccinate: The enantiomer of the compound, which may exhibit different stereochemical interactions and biological activities.

    2-(1H-Indol-3-yl)ethylamine, compound with oxalic acid: Shares structural similarities but differs in functional groups and overall reactivity.

Uniqueness

®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is unique due to its specific combination of functional groups and stereochemistry

Conclusion

®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for harnessing its full potential.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;1-naphthalen-1-ylethanamine

InChI

InChI=1S/C12H13N.C4H6O6/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;5-1(3(7)8)2(6)4(9)10/h2-9H,13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

GVGRBXONPMYDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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